3-(间甲苯基)异恶唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

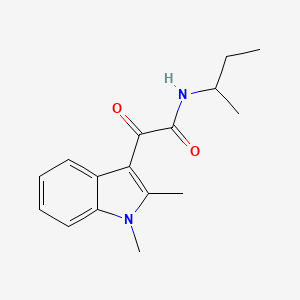

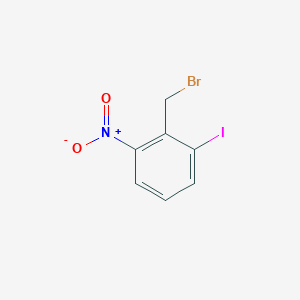

“3-(m-Tolyl)isoxazole-5-carboxylic acid” is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocyclic compounds that are commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of “3-(m-Tolyl)isoxazole-5-carboxylic acid” is characterized by a five-membered heterocyclic moiety . The total percentage of the resonance structure with a double C=N bond is 34.19%; additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .Chemical Reactions Analysis

“3-(m-Tolyl)isoxazole-5-carboxylic acid” can be a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It can also be used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .科学研究应用

药物发现

异恶唑,一种五元杂环药效团,被广泛用作药物发现研究中的关键部分 . 功能化异恶唑骨架显示出不同的生物活性,例如抗癌、抗氧化、抗菌和抗微生物活性 .

抗癌应用

异恶唑骨架已被发现具有抗癌特性。 例如,3,5-二芳基异恶唑骨架已被证明是有效的抗癌介质 .

抗生素应用

异恶唑的核心结构已在许多药物中被发现,例如磺胺甲恶唑,它是一种抗生素 .

神经应用

基于异恶唑的药物,如蝇蕈碱,起着 GABAA 的作用,而鹅膏蕈氨酸起着神经毒素的作用 .

抗炎应用

帕瑞昔布,它包含一个异恶唑核心,是一种 COX2 抑制剂 .

免疫抑制剂应用

结核病治疗

在寻找对耐药结核分枝杆菌有效的潜在化学治疗剂的持续努力中,已经合成了 5-苯基-3-异恶唑羧酸甲酯的脲和硫脲变体,并对其进行了生物学评估,作为有希望的抗结核药物 .

肽合成

一种新的非天然 -氨基酸,具有多种生物活性,已成功地使用不同的反应条件(包括经典和超声波激发的固相合成)与树脂结合的肽偶联 .

安全和危害

The safety data sheet for a similar compound, 3-Methylisoxazole-5-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

未来方向

The future directions in the field of isoxazoles, including “3-(m-Tolyl)isoxazole-5-carboxylic acid”, involve the development of new eco-friendly synthetic strategies . There is a growing interest in the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

作用机制

Target of Action

Isoxazole derivatives have been found to bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives .

Mode of Action

It’s known that isoxazole derivatives interact with their targets based on their chemical diversity . The presence of a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .

Biochemical Pathways

Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that isoxazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The application of microwave irradiation reduced the reaction time to 15–20 min at 110 °c to obtain isoxazole-linked glycol-conjugates 27 in good yield . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

It’s known that isoxazole derivatives have shown significant effects as anti-inflammatory agents . Also, some isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have shown promising antitubercular activity .

Action Environment

It’s known that the synthesis of isoxazole derivatives can be influenced by environmental factors . For example, the application of microwave irradiation can reduce the reaction time .

属性

IUPAC Name |

3-(3-methylphenyl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDMXZJKQIWUNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline](/img/structure/B2403185.png)

![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)

![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403190.png)

![(E)-4-(Dimethylamino)-N-[3-(3-methylpyridin-2-yl)propyl]but-2-enamide](/img/structure/B2403193.png)

![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)